molecular formula C7H18ClN B6250576 hexyl(methyl)amine hydrochloride CAS No. 42870-70-2

hexyl(methyl)amine hydrochloride

Cat. No.: B6250576
CAS No.: 42870-70-2
M. Wt: 151.68 g/mol
InChI Key: BXOXWGNIYYQESH-UHFFFAOYSA-N
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Description

Hexyl(methyl)amine hydrochloride is a secondary amine hydrochloride characterized by a hexyl (C₆H₁₃) and a methyl (CH₃) group bonded to the nitrogen atom, forming a protonated ammonium salt (C₇H₁₈ClN). Such compounds are typically crystalline solids with moderate water solubility, influenced by the balance between hydrophobic alkyl chains and hydrophilic ionic chloride .

Properties

CAS No.

42870-70-2

Molecular Formula

C7H18ClN

Molecular Weight

151.68 g/mol

IUPAC Name

N-methylhexan-1-amine;hydrochloride

InChI

InChI=1S/C7H17N.ClH/c1-3-4-5-6-7-8-2;/h8H,3-7H2,1-2H3;1H

InChI Key

BXOXWGNIYYQESH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl(methyl)amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of hexylamine with formaldehyde and hydrogen chloride. The reaction proceeds as follows: [ \text{Hexylamine} + \text{Formaldehyde} + \text{Hydrochloric acid} \rightarrow \text{this compound} ]

Another method involves the direct alkylation of hexylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction conditions typically include:

  • Temperature: 50-70°C
  • Solvent: Ethanol or water
  • Reaction time: 2-4 hours

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of hexylamine and methyl iodide, followed by neutralization with hydrochloric acid. The product is then purified through crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

Hexyl(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of hexyl(methyl)amide or hexyl(methyl)nitrile.

    Reduction: Formation of hexylamine.

    Substitution: Formation of various alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Hexyl(methyl)amine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the formulation of drugs that target neurological disorders, respiratory conditions, and other therapeutic areas.

  • Neurological Disorders : Research indicates that this compound can play a role in synthesizing compounds that exhibit neuroprotective effects. For instance, it has been explored as a precursor for synthesizing drugs that may counteract neurotoxic effects caused by clostridial neurotoxins .
  • Respiratory Conditions : The compound is involved in the synthesis of bronchodilators and other medications aimed at treating asthma and chronic obstructive pulmonary disease (COPD). Its ability to modify the pharmacokinetic properties of active pharmaceutical ingredients (APIs) enhances drug efficacy and safety profiles .

Chemical Synthesis

This compound is a versatile reagent in organic synthesis, particularly in the creation of complex molecules.

  • Synthesis of Betahistine : The compound can be used to synthesize Betahistine via an aza-Michael reaction with 2-vinylpyridine, which is significant for treating vestibular disorders .
  • Macrocyclic Compounds : It is also employed in the formation of azatripyrrolic and azatetrapyrrolic macrocycles through base-catalyzed reactions. These macrocycles have potential applications in drug delivery systems due to their unique structural properties .
  • Polymer Chemistry : this compound finds utility in polymerization processes, acting as a catalyst or modifier to improve the properties of polymers used in various applications, including coatings and adhesives .

Material Science

In material science, this compound is recognized for its role in enhancing the performance of materials used in electronics and energy applications.

  • Solar Cells : The compound has been incorporated into formulations for perovskite solar cells (PSCs), where it acts as an additive to improve efficiency and stability. Research shows that PSCs utilizing this compound exhibit enhanced power conversion efficiencies and long-term stability under operational conditions .
  • Nanomaterials : It has been explored for functionalizing nanomaterials such as single-walled carbon nanotubes (SWCNTs), enhancing their selectivity for certain ions or molecules, which is crucial for sensor applications .

Case Study 1: Neuroprotective Effects

A study demonstrated that this compound could mitigate the effects of botulinum toxin on neuromuscular transmission. The compound inhibited the internalization of toxins at cholinergic nerve endings without affecting ligand binding, showcasing its potential as a therapeutic agent against certain types of neurotoxicity .

Case Study 2: Solar Cell Efficiency

Research published in Solar RRL highlighted the use of this compound as an additive in PSCs. The study reported an average power conversion efficiency of 14.73% with excellent long-term stability, indicating its effectiveness in enhancing solar cell performance under ambient conditions .

Mechanism of Action

The mechanism of action of hexyl(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile, participating in various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares hexyl(methyl)amine hydrochloride with key analogues:

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Applications/Properties
Hexyl(methyl)amine HCl* C₇H₁₈ClN ~151.67 Moderate Intermediate in organic synthesis
Methylamine HCl CH₃NH₂·HCl 67.52 High Pharmaceuticals, agrochemicals
Dihexylamine HCl C₁₂H₂₈ClN 222.81 Low Flotation reagent (silica separation)
Methoxylamine HCl CH₃ONH₂·HCl 83.51 High Protecting agent in peptide synthesis
Ethoxy(methyl)amine HCl C₃H₁₀ClNO 111.57 Moderate Chemical intermediate

*Properties inferred from structural analogues.

Key Observations:
  • Branching vs. Chain Length: Hexyl(methyl)amine HCl (secondary amine) exhibits lower solubility than methylamine HCl (primary amine) due to its longer hydrophobic chain .
  • Functional Group Effects : Methoxylamine HCl’s methoxy group enhances water solubility compared to hexyl(methyl)amine HCl, despite similar molecular weights .
  • Industrial Relevance : Dihexylamine HCl is used in mineral flotation, whereas hexyl(methyl)amine HCl may serve as a specialty intermediate due to its balanced hydrophobicity .

Crystallographic and Spatial Considerations

Studies on naphthoquinone derivatives substituted with alkylamines (e.g., hexylamine) reveal that alkyl chain length and branching significantly influence crystal packing. For instance, gem-dimethyl substitution in similar compounds creates steric hindrance, reducing crystallinity compared to linear hexyl chains . Hexyl(methyl)amine HCl’s spatial structure—a branched secondary amine—may adopt less ordered crystalline arrangements than its linear counterparts.

Biological Activity

Hexyl(methyl)amine hydrochloride, a compound belonging to the class of aliphatic amines, has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Chemical Formula : C14_{14}H23_{23}N·HCl
  • Molecular Weight : 241.81 g/mol
  • CAS Number : 593-51-1

The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems and potential effects on cellular signaling pathways. Research indicates that aliphatic amines can influence neurotransmission, particularly in cholinergic systems, which may lead to various physiological responses.

Biological Activity Overview

  • Neurotransmitter Modulation :
    • This compound may enhance neurotransmission by acting as a substrate for acetylcholinesterase inhibitors, thus potentially increasing levels of acetylcholine in synaptic clefts.
    • Studies have demonstrated that compounds in this category can exhibit varying degrees of inhibition against human acetylcholinesterase (hAChE), with some showing IC50_{50} values in the low nanomolar range .
  • Cytotoxic Effects :
    • In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). Results indicate moderate cytotoxicity with IC50_{50} values around 86 μM for some derivatives .
  • Reproductive Toxicity :
    • Toxicological assessments have reported adverse reproductive effects at high doses (1000 mg/kg bw/day), indicating that while low concentrations may stimulate biological activity, higher concentrations can be detrimental .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationEnhances acetylcholine levels via AChE inhibition
CytotoxicityModerate cytotoxic effects on cancer cell lines
Reproductive ToxicityAdverse effects at high doses in animal studies

Case Study: Neurotoxicity Assessment

In a study assessing the neurotoxic potential of this compound, rats exposed to varying concentrations exhibited symptoms such as respiratory distress and convulsions at high doses. The study highlighted the importance of dose-dependent effects on biological activity and the necessity for careful evaluation in therapeutic contexts .

Q & A

Q. What are the recommended methods for synthesizing hexyl(methyl)amine hydrochloride with high purity?

Synthesis typically involves alkylation of methylamine with hexyl halides under controlled conditions. For example, hexyl chloride reacts with methylamine in anhydrous ethanol at 60–80°C, followed by HCl gas saturation to precipitate the hydrochloride salt . Purification via recrystallization (using ethanol/ether mixtures) or column chromatography (silica gel, chloroform/methanol eluent) ensures >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amine detection.

Q. How can potentiometric titration be optimized to determine the hydrochloride content in this compound?

Use perchloric acid in glacial acetic acid as the titrant, with a calomel reference electrode and glass electrode for potentiometric detection. The first equivalence point corresponds to the neutralization of the hydrochloride counterion, while the second (if present) relates to free amine impurities. Pre-dry the sample to avoid moisture interference, and validate results against gravimetric analysis .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR : 1H^1H NMR in D2_2O resolves methyl (δ 2.3–2.5 ppm) and hexyl chain protons (δ 0.8–1.6 ppm). 13C^13C NMR confirms quaternary carbons.
  • FTIR : Detect N–H stretching (2500–3000 cm1^{-1}) and C–N vibrations (1200–1350 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+^+ peaks at m/z 130.2 (free base) and 166.6 (hydrochloride adduct) .

Advanced Research Questions

Q. How do competing reaction pathways affect the yield of this compound during alkylation?

Competing N-methylhexylamine dimerization or over-alkylation (e.g., dihexylmethylamine formation) can reduce yields. Mitigate this by:

  • Using excess methylamine (2:1 molar ratio to hexyl halide).
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.
  • Monitoring reaction temperature to avoid side reactions (>80°C promotes decomposition) .

Q. What strategies resolve discrepancies in bioactivity data caused by hydrochloride salt instability in aqueous buffers?

this compound may hydrolyze in neutral/basic conditions, releasing free amine. To stabilize:

  • Use pH 4–5 buffers (e.g., acetate) for in vitro assays.
  • Confirm compound integrity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) at regular intervals.
  • Compare results with free base controls to isolate salt-specific effects .

Q. How can computational modeling predict the interaction of this compound with lipid bilayers in pharmacological studies?

Molecular dynamics simulations (e.g., CHARMM or GROMACS) model the compound’s partitioning into lipid membranes. Parameters include:

  • LogP (experimentally determined as ~2.1 for the free base).
  • Partial charges derived from quantum mechanical calculations (DFT/B3LYP).
  • Simulation of diffusion coefficients to assess membrane permeability .

Methodological Considerations

Q. What precautions are critical when handling this compound in aerobic conditions?

  • Store under argon at 4°C to prevent oxidation of the amine group.
  • Use PPE (gloves, N95 mask, goggles) to avoid inhalation or skin contact, as hydrochloride salts can cause respiratory irritation (H333 hazard) .
  • Neutralize spills with sodium bicarbonate before disposal .

Q. How does the choice of solvent influence the compound’s reactivity in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine, accelerating reactions with electrophiles like alkyl halides. In contrast, protic solvents (e.g., methanol) stabilize the hydrochloride form, reducing reactivity. Solvent selection must balance reaction rate and salt dissociation .

Data Contradiction Analysis

Q. Why might reported pKa values for this compound vary across studies?

Discrepancies arise from:

  • Methodology : Potentiometric (aqueous) vs. spectrophotometric (non-aqueous) measurements.
  • Ionic Strength : Higher salt concentrations shift apparent pKa due to activity coefficient changes.
  • Temperature : pKa decreases by ~0.03 units per 1°C increase. Always reference measurement conditions when comparing data .

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